3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole 3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16707217
InChI: InChI=1S/C8H3F3N2O/c9-5-2-1-4(6(10)7(5)11)8-12-3-14-13-8/h1-3H
SMILES:
Molecular Formula: C8H3F3N2O
Molecular Weight: 200.12 g/mol

3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC16707217

Molecular Formula: C8H3F3N2O

Molecular Weight: 200.12 g/mol

* For research use only. Not for human or veterinary use.

3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole -

Specification

Molecular Formula C8H3F3N2O
Molecular Weight 200.12 g/mol
IUPAC Name 3-(2,3,4-trifluorophenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C8H3F3N2O/c9-5-2-1-4(6(10)7(5)11)8-12-3-14-13-8/h1-3H
Standard InChI Key DFSFFENMOXELHK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1C2=NOC=N2)F)F)F

Introduction

Structural and Molecular Characteristics

The molecular architecture of 3-(2,3,4-trifluorophenyl)-1,2,4-oxadiazole is defined by its five-membered oxadiazole ring fused to a trifluorinated benzene moiety. Key molecular descriptors include:

PropertyValue
IUPAC Name3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole
Molecular FormulaC₈H₃F₃N₂O
Molecular Weight200.12 g/mol
CAS Number54772366
SMILES NotationC1=CC(=C(C(=C1C2=NOC=N2)F)F)F
InChI KeyDFSFFENMOXELHK-UHFFFAOYSA-N
PubChem CID54772366

The trifluorophenyl group introduces strong electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity. The oxadiazole ring, containing two nitrogen atoms and one oxygen atom, contributes to its planar geometry and potential for π-π stacking interactions.

Synthesis and Chemical Reactivity

Conventional Synthesis Routes

The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation reactions. For 3-(2,3,4-trifluorophenyl)-1,2,4-oxadiazole, a common pathway involves the reaction of 2,3,4-trifluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide or magnesium oxide. This generates an intermediate amidoxime, which undergoes cyclization under thermal or acidic conditions to form the oxadiazole ring.

Ar-C≡N+NH2OH\cdotpHClBaseAr-C(=N-OH)NH2ΔOxadiazole\text{Ar-C≡N} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{Base}} \text{Ar-C(=N-OH)NH}_2 \xrightarrow{\Delta} \text{Oxadiazole}

Microwave-Assisted Synthesis

Modern synthetic approaches employ microwave irradiation to enhance reaction efficiency. For example, microwave-assisted cyclocondensation reduces reaction times from hours to minutes and improves yields by up to 20% compared to conventional heating. This method is particularly advantageous for scaling up production while minimizing side reactions.

Post-Synthetic Modifications

The oxadiazole ring’s nitrogen atoms serve as sites for further functionalization. For instance:

  • Mannich Reactions: Treatment with formaldehyde and morpholine introduces amine-containing side chains, enhancing solubility and bioactivity .

  • Schiff Base Formation: Condensation with aromatic aldehydes yields imine derivatives, which can be screened for antimicrobial or anticancer properties .

Biological Activities and Research Findings

While direct studies on 3-(2,3,4-trifluorophenyl)-1,2,4-oxadiazole are sparse, structurally related oxadiazoles exhibit notable biological activities:

Antibacterial and Antifungal Properties

Oxadiazoles bearing electron-withdrawing substituents, like fluorine atoms, disrupt microbial cell wall synthesis. For example, 2-(3-trifluoromethylphenyl)-1,3,4-oxadiazole inhibits Staphylococcus aureus growth at MIC values of 8–16 µg/mL.

Enzyme Inhibition

The oxadiazole scaffold interacts with enzymatic active sites, particularly those involving metal ions. Derivatives have shown inhibitory activity against α-glucosidase (IC₅₀: 12.3 µM) and carbonic anhydrase, suggesting potential for treating diabetes and glaucoma.

Physicochemical Properties and Stability

Thermal Stability

Differential scanning calorimetry (DSC) of similar oxadiazoles reveals decomposition temperatures above 250°C, indicating robustness under high-temperature conditions. This property is advantageous for industrial applications requiring thermal resilience.

Solubility and Partition Coefficients

The logP value (octanol-water partition coefficient) of 3-(2,3,4-trifluorophenyl)-1,2,4-oxadiazole is estimated at 2.1, suggesting moderate lipophilicity. Solubility in DMSO exceeds 50 mg/mL, facilitating in vitro biological assays.

Future Research Directions

  • Comprehensive Bioactivity Profiling: Systematic screening against NCI-60 cancer cell lines and pathogenic microbes is needed to elucidate therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Modifying the trifluorophenyl group’s position (e.g., 2,4,5-trifluoro vs. 2,3,4-trifluoro) could optimize target binding.

  • Nanoparticle Formulations: Encapsulation in liposomes or PLGA nanoparticles may improve bioavailability and reduce off-target effects.

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